4-Phosphono-D-phenylalanine 4-Phosphono-D-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4030125
InChI: InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O
Molecular Formula: C9H12NO5P
Molecular Weight: 245.17 g/mol

4-Phosphono-D-phenylalanine

CAS No.:

Cat. No.: VC4030125

Molecular Formula: C9H12NO5P

Molecular Weight: 245.17 g/mol

* For research use only. Not for human or veterinary use.

4-Phosphono-D-phenylalanine -

Specification

Molecular Formula C9H12NO5P
Molecular Weight 245.17 g/mol
IUPAC Name (2R)-2-amino-3-(4-phosphonophenyl)propanoic acid
Standard InChI InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1
Standard InChI Key DGIHNAYKZDFPPV-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@H](C(=O)O)N)P(=O)(O)O
SMILES C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O

Introduction

Chemical Structure and Properties

4-Phosphono-D-phenylalanine (C10_{10}H14_{14}NO5_5P, molecular weight: 259.20 g/mol) features a phenylalanine backbone with a phosphonomethyl (-CH2_2PO3_3H2_2) substituent at the fourth carbon of the aromatic ring. The D-configuration distinguishes it from its L-enantiomer, influencing its interactions with biological systems . Key properties include:

  • Solubility: Enhanced aqueous solubility due to the polar phosphonate group.

  • Stability: Resistance to enzymatic hydrolysis, making it a stable mimetic of phosphorylated tyrosine .

  • Optical Activity: Specific rotation [α]D25=+17°[α]^{25}_D = +17° (C=1 in DMF) .

Comparative Analysis of Structural Analogs

CompoundStructural FeatureKey Properties
4-Phosphono-L-phenylalanineL-configurationAltered enzyme binding affinity
PDFM-PheDifluoromethylphosphonate groupHigher PTP1B inhibition (Ki_i = 1.55 mM)
PF5_5-PhePentafluorophosphato group25–30× stronger PTP1B binding than PDFM-Phe
Phosphono-L-phenylalanineL-isomer with phosphonateUsed in studying protein interactions

Synthesis and Scalable Production

Synthetic Routes

The synthesis of 4-Phosphono-D-phenylalanine typically involves:

  • Starting Material: Commercially available D-phenylalanine .

  • Phosphonomethylation: Introduction of the phosphonate group via Arbuzov or Michaelis-Becker reactions .

  • Protection Strategies: Use of Fmoc (fluorenylmethyloxycarbonyl) groups to preserve optical purity during solid-phase peptide synthesis .

A scaled-up method reported by Meyer et al. (2011) achieves 70% yield using trimethylsilyl bromide (TMSBr) for deprotection under acidic conditions . Key steps include:

  • Diethyl phosphite addition to 4-iodo-D-phenylalanine.

  • Fluorination using Olah’s reagent (pyridinium poly-hydrogen fluoride) .

Industrial Optimization

  • Continuous Flow Reactors: Improve yield and reduce side reactions.

  • Purification Techniques: Reverse-phase HPLC ensures >95% purity for pharmaceutical applications .

Biological Activity and Mechanisms

Enzyme Inhibition

4-Phosphono-D-phenylalanine acts as a competitive inhibitor of zinc-dependent proteases:

  • Neutral Endopeptidase (NEP): Potentiates atrial natriuretic factor (ANF), reducing blood pressure in hypertensive models.

  • Protein Tyrosine Phosphatase 1B (PTP1B): Binds to the active site with Ki_i = 1.55 mM, modulating insulin signaling pathways .

Pharmacokinetics

  • Absorption: High bioavailability due to phosphonate hydrophilicity.

  • Metabolic Stability: Resists hydrolysis by phosphatases, enabling prolonged activity .

Applications in Research and Therapeutics

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

  • Fmoc-Protected Derivative: Enables incorporation into peptides with >90% yield .

  • Bioconjugation: Facilitates attachment to biomolecules for targeted drug delivery .

Drug Development

  • Anticancer Agents: Inhibits oncogenic signaling by mimicking phosphorylated tyrosine residues .

  • Antihypertensive Therapy: Enhances ANF activity, validated in animal models.

Case Studies

  • PTP1B Inhibition: Peptides containing 4-Phosphono-D-phenylalanine show 30-fold higher affinity than natural phosphotyrosine .

  • Neuroprotective Effects: Modulates neuropeptide activity in Parkinson’s disease models .

Comparative Efficacy and Future Directions

Advantages Over Analogs

Parameter4-Phosphono-D-PhePhosphono-L-PhePDFM-Phe
Enzymatic StabilityHighModerateHigh
PTP1B Inhibition (Ki_i)1.55 mM2.1 mM61 μM
Synthetic AccessibilityModerateHighLow

Research Gaps and Opportunities

  • Improved Binding Affinity: Design of PF5_5-containing analogs for stronger PTP1B inhibition .

  • Delivery Systems: Nanoparticle encapsulation to enhance tissue penetration.

  • Clinical Trials: Efficacy studies in diabetes and oncology remain limited .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator